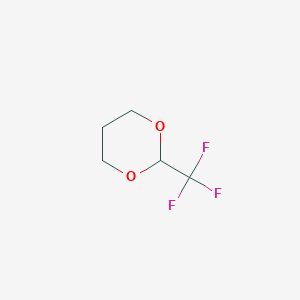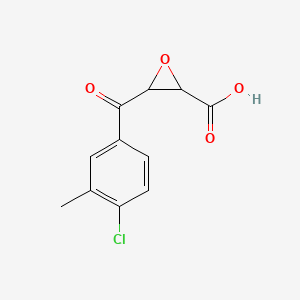![molecular formula C16H13Cl2IO6S B14296445 Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate CAS No. 123222-68-4](/img/structure/B14296445.png)
Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes chlorocarbonyl and methylphenyl groups attached to an iodanium ion, and is stabilized by a hydrogen sulfate counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate typically involves the reaction of 3-(chlorocarbonyl)-4-methylphenyl iodide with a suitable oxidizing agent in the presence of a hydrogen sulfate source. The reaction conditions often require controlled temperatures and specific solvents to ensure the stability of the iodanium ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The chlorocarbonyl and methylphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iodanium compounds, while substitution reactions can produce derivatives with different functional groups attached to the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate involves its interaction with molecular targets through its reactive functional groups. The chlorocarbonyl and methylphenyl groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical and chemical effects. The iodanium ion plays a crucial role in stabilizing the compound and facilitating its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis[3-(chlorocarbonyl)-4-methylphenyl]iodonium chloride
- Bis[3-(chlorocarbonyl)-4-methylphenyl]iodonium bromide
- Bis[3-(chlorocarbonyl)-4-methylphenyl]iodonium nitrate
Uniqueness
Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate is unique due to its specific combination of functional groups and counterion, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
123222-68-4 |
|---|---|
Molekularformel |
C16H13Cl2IO6S |
Molekulargewicht |
531.1 g/mol |
IUPAC-Name |
bis(3-carbonochloridoyl-4-methylphenyl)iodanium;hydrogen sulfate |
InChI |
InChI=1S/C16H12Cl2IO2.H2O4S/c1-9-3-5-11(7-13(9)15(17)20)19-12-6-4-10(2)14(8-12)16(18)21;1-5(2,3)4/h3-8H,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
YPHFDBZDRYNBJQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=C(C=C1)[I+]C2=CC(=C(C=C2)C)C(=O)Cl)C(=O)Cl.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


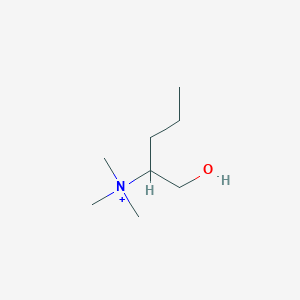
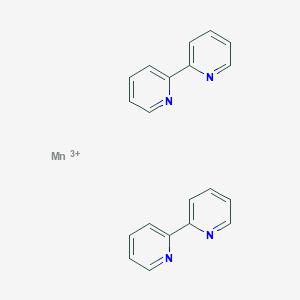
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
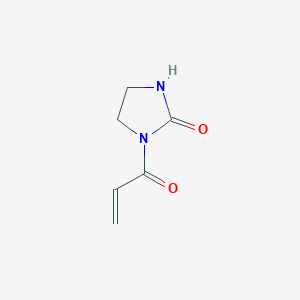
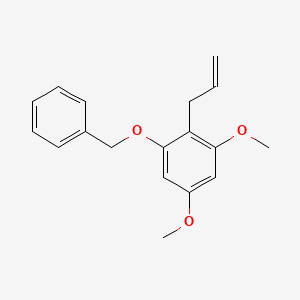
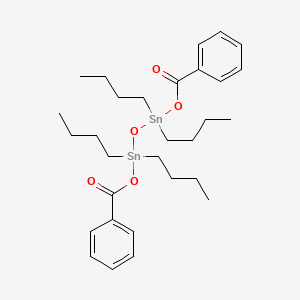
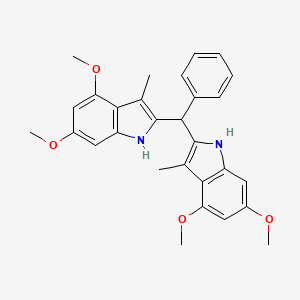
![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)
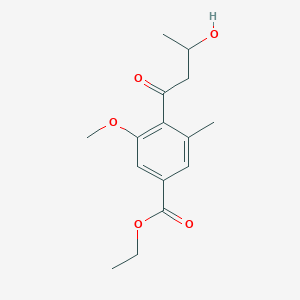
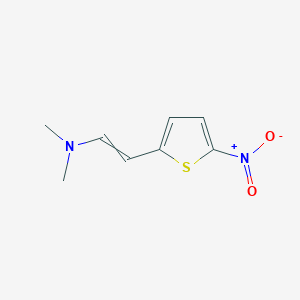
![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)

